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Fmoc-Dab(Fmoc)-OH

Cat. No.: B613344
CAS No.: 201473-83-8
M. Wt: 562.6
InChI Key: ALZDIZDLDRWFAC-HKBQPEDESA-N
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Description

Evolution of Orthogonal Protecting Group Strategies in Solid-Phase Peptide Synthesis (SPPS)

The ability to synthesize peptides of significant size and complexity is heavily reliant on the strategic use of temporary and permanent protecting groups. peptide-li.comresearchgate.netub.edu The evolution of these strategies has been a landmark in the history of chemical peptide synthesis. publish.csiro.aupeptide-li.com

Historical Context of Fmoc Chemistry in Amino Acid Protection

The foundation of modern peptide synthesis was laid by R.B. Merrifield's development of Solid-Phase Peptide Synthesis (SPPS) in the 1960s, a technology for which he was awarded the Nobel Prize. publish.csiro.aupeptide-li.compeptide.com The initial, widely adopted strategy, known as the Boc/Bzl strategy, utilized the acid-labile tert-butyloxycarbonyl (Boc) group for temporary protection of the α-amino group and benzyl (B1604629) (Bzl)-based groups for semi-permanent side-chain protection. rsc.orgresearchgate.net A significant drawback of this method was the need for differential acid lability, requiring repeated treatments with moderate acid to remove the Boc group and a final, harsh deprotection step using strong acids like liquid hydrogen fluoride (B91410) (HF) to remove side-chain protectors and cleave the peptide from the resin. publish.csiro.auresearchgate.netnih.gov

In 1970, Louis A. Carpino and Grace Y. Han introduced the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. peptide.comnih.gov This offered a milder, orthogonal alternative to the Boc group. researchgate.netnih.gov By the late 1970s, the Fmoc group was integrated into SPPS, establishing the now-dominant Fmoc/tBu strategy. peptide.comnih.gov In this approach, the α-amino Fmoc group is removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups (often tert-butyl, tBu-based) and the resin linker are cleaved with a moderately strong acid like trifluoroacetic acid (TFA). rsc.orgresearchgate.netcsic.es This orthogonality, where protecting groups are removed by completely different chemical mechanisms, minimizes unwanted side reactions and the degradation of sensitive peptide sequences, contributing to higher purity and yield of the final product. ub.edunih.govcsic.es

Significance of Orthogonality in Complex Peptide Architectures

Orthogonal protection is a synthetic strategy that employs multiple protecting groups that can be removed selectively in any order without affecting the others. fiveable.meub.edu This concept is crucial for the synthesis of complex, non-linear peptide architectures. fiveable.mersc.orgbiosynth.com The ability to deprotect a specific functional group on a peptide chain while all others remain intact is essential for modifications such as:

Branched and Dendrimeric Peptides: Orthogonally protected diamino acids, like derivatives of lysine (B10760008) or diaminobutyric acid, can be incorporated into a peptide chain. The side-chain protecting group can then be selectively removed to allow for the synthesis of a second peptide chain from that point, creating a branched structure. rsc.orgnih.gov

Cyclic Peptides: Peptides can be cyclized via head-to-tail, side-chain-to-side-chain, or head-to-side-chain lactam bridges. This requires the selective deprotection of the specific amino and carboxyl groups that will form the amide bond, while the rest of the peptide remains protected. biosynth.comsigmaaldrich.comnih.gov

Peptides with Multiple Disulfide Bonds: For proteins or peptides containing several cysteine residues, forming the correct disulfide bridges requires a regioselective strategy. ub.edunih.gov This is achieved by protecting different pairs of cysteine residues with mutually orthogonal protecting groups, allowing for their sequential removal and oxidation to form the desired linkages. biosynth.comnih.gov

Post-synthesis Modification: Orthogonal chemistry allows for the site-specific attachment of labels, such as fluorescent tags, biotin, or polyethylene (B3416737) glycol (PEG), to the side chain of an amino acid after the main peptide sequence has been assembled. biosynth.comsigmaaldrich.com

Fmoc-Dab(Fmoc)-OH as a Unique Non-Proteinogenic Amino Acid Derivative

This compound is a derivative of 2,4-diaminobutyric acid (Dab), a non-proteinogenic amino acid that is valuable for introducing branch points or for use in constructing cyclic peptides. nih.govnih.govnih.gov Its unique protection scheme distinguishes it from other commonly used Dab derivatives.

Structural Characteristics and Dual Fmoc Protection

The defining feature of this compound is the presence of a 9-fluorenylmethoxycarbonyl (Fmoc) group protecting both the α-amino group and the γ-amino group on the side chain. nih.gov This dual, identical protection means the two functional groups are not orthogonal to each other; both are labile to the same chemical conditions, namely the basic treatment used for Fmoc removal in SPPS. csic.esescholarship.org

PropertyValueSource
IUPAC Name (2S)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid nih.gov
Molecular Formula C₃₄H₃₀N₂O₆ nih.gov
Molecular Weight 562.6 g/mol nih.gov
Protection Scheme α-amino: Fmoc, γ-amino: Fmoc nih.gov

This non-orthogonal protection is intentional and serves specific synthetic purposes, such as the simultaneous unmasking of two amino groups for subsequent symmetric modifications.

Distinction from Fmoc-Dab(Boc)-OH and Fmoc-Dab(Mtt)-OH in Protection Schemes

The utility of a diamino acid in peptide synthesis is defined by its side-chain protecting group. The choice of this group dictates the synthetic possibilities. The distinction between this compound and its orthogonally protected counterparts, Fmoc-Dab(Boc)-OH and Fmoc-Dab(Mtt)-OH, is fundamental to their application.

This compound: As discussed, both amino groups are protected by base-labile Fmoc groups. Treatment with piperidine (B6355638) will remove both, which is not suitable for standard linear peptide elongation where only the α-amino group should be deprotected.

Fmoc-Dab(Boc)-OH: This is a classic orthogonally protected building block. iris-biotech.desigmaaldrich.comsigmaaldrich.com The α-Fmoc group is removed by a base, allowing the peptide chain to be extended, while the side-chain tert-butyloxycarbonyl (Boc) group remains stable. researchgate.netcsic.es The Boc group is only removed later under acidic conditions (e.g., TFA), typically during the final cleavage of the peptide from the resin. sigmaaldrich.com This allows the γ-amino group to be selectively unmasked if needed, but it is most commonly used to keep the side-chain amine protected throughout the synthesis.

Fmoc-Dab(Mtt)-OH: This derivative provides a third level of orthogonality. sigmaaldrich.comiris-biotech.desigmaaldrich.com The side-chain 4-methyltrityl (Mtt) group is highly sensitive to acid and can be removed with a very dilute solution of TFA (e.g., 1%) in a solvent like dichloromethane (B109758) (DCM). sigmaaldrich.comsigmaaldrich.com These conditions are mild enough to leave acid-labile Boc groups and many acid-sensitive resin linkages intact. rsc.orgsigmaaldrich.com This allows for selective side-chain modification on the solid support before the final global deprotection. However, it has been noted that Fmoc-Dab(Mtt)-OH can be prone to side reactions like lactamization during coupling, which can complicate its use. researchgate.netrsc.org

The following table summarizes the deprotection conditions for these derivatives:

Compoundα-Amino Protecting GroupSide-Chain Protecting Groupα-Amino DeprotectionSide-Chain DeprotectionOrthogonality
This compound FmocFmocBase (e.g., Piperidine)Base (e.g., Piperidine)No
Fmoc-Dab(Boc)-OH FmocBocBase (e.g., Piperidine)Acid (e.g., TFA)Yes
Fmoc-Dab(Mtt)-OH FmocMttBase (e.g., Piperidine)Mild Acid (e.g., 1% TFA)Yes (Three-dimensional)

Comparison with Related Diamino Acid Derivatives (e.g., Fmoc-Dap(Fmoc)-OH, Fmoc-Orn(Fmoc)-OH)

This compound belongs to a family of symmetrically protected diamino acids. Its closest relatives are the derivatives of L-2,3-diaminopropionic acid (Dap) and L-ornithine (Orn), which differ in the length of their side chains. This structural difference influences the spacing and flexibility of the resulting peptide constructs.

Fmoc-Dap(Fmoc)-OH: (N-alpha-N-beta-Bis-(9-Fluorenylmethyloxycarbonyl)-L-2,3-diaminopropionic acid) has the shortest side chain, with only one carbon atom separating the α- and β-amino groups. iris-biotech.de This creates a more rigid and compact structure when used for branching or cyclization.

This compound: (N-alpha-N-gamma-Bis-(9-Fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid) has a two-carbon spacer between its amino groups, offering intermediate flexibility. nih.gov

Fmoc-Orn(Fmoc)-OH: (N-alpha-N-delta-Bis-(9-Fluorenylmethyloxycarbonyl)-L-ornithine) possesses a three-carbon spacer, providing greater flexibility and distance between the peptide backbone and the side-chain functional group.

The table below provides a structural comparison of these Fmoc-symmetrically protected diamino acids.

Compound NameBase Amino AcidSide Chain Length (CH₂ units)Molecular FormulaMolecular Weight ( g/mol )
Fmoc-Dap(Fmoc)-OH L-2,3-Diaminopropionic acid (Dap)1C₃₃H₂₈N₂O₆548.57
This compound L-2,4-Diaminobutyric acid (Dab)2C₃₄H₃₀N₂O₆562.6
Fmoc-Orn(Fmoc)-OH L-Ornithine (Orn)3C₃₅H₃₂N₂O₆576.6

Data for Fmoc-Dap(Fmoc)-OH sourced from iris-biotech.de, this compound from nih.gov. Data for Fmoc-Orn(Fmoc)-OH is calculated based on its structure.

The choice among these building blocks allows chemists to precisely control the geometry and spacing within complex peptide scaffolds, influencing their final biological activity and structural properties. nih.govacs.org

Broad Research Scope of this compound in Academic Investigations

The academic research scope for this compound and its analogs is specialized, focusing on applications that leverage its unique symmetrical structure. Investigations span from the creation of complex peptide architectures to the development of novel biomaterials driven by molecular self-assembly.

A significant area of research is in supramolecular chemistry, particularly the formation of hydrogels. The two bulky, hydrophobic fluorenyl groups of the Fmoc moieties can induce self-assembly through a combination of π-π stacking interactions and hydrogen bonding. mdpi.com This process can lead to the formation of ordered nanostructures, such as fibrils, that entangle to create a three-dimensional network capable of trapping water, resulting in a hydrogel. A study on the analogous compound Fmoc-Lys-Fmoc, which also contains two fluorenyl groups, demonstrated its ability to act as a low molecular weight gelator (LMWG). mdpi.com

This research has been extended to investigate co-assembly processes, where the di-Fmoc-amino acid is mixed with other Fmoc-amino acids or Fmoc-peptides. mdpi.com The introduction of a co-partner can modify and enhance the properties of the resulting hydrogel. For instance, the co-assembly of Fmoc-Lys-Fmoc with Fmoc-Serine, Fmoc-Glutamic acid, or the tripeptide Fmoc-Gly-Gly-Gly resulted in new supramolecular systems with distinct morphological, rheological, and structural characteristics. mdpi.com These studies confirm that supramolecular structures occur through the formation of inter- and intramolecular physical bonds, and the resulting materials exhibit true gel-like behavior. mdpi.com Given its structural similarity, this compound is an ideal candidate for similar investigations into creating novel biomaterials with tunable properties for applications in tissue engineering and drug delivery.

In the field of peptide chemistry, the primary research application of this compound is the synthesis of symmetrically branched peptides. After incorporating the di-Fmoc-Dab unit into a peptide chain and subsequently removing both Fmoc groups, two identical peptide chains can be synthesized simultaneously from the newly exposed amino groups. This strategy is employed to create divalent or multivalent ligands. Such constructs can exhibit enhanced binding affinity and avidity for biological targets, a phenomenon known as the multivalency effect, which is of significant interest in drug development and diagnostics.

The chemical properties of the D-enantiomer, Fmoc-D-Dab(Fmoc)-OH, have been documented by chemical suppliers, confirming its availability for such research endeavors. cymitquimica.com

Interactive Data Table: Chemical Properties of Fmoc-D-Dab(Fmoc)-OH

This table summarizes the key chemical properties of the D-enantiomer of di-Fmoc-diaminobutyric acid.

PropertyValueSource
Synonyms Di-Fmoc-D-alpha,gamma-diaminobutyric acid; (R)-2,4-Bis((((9H-fluoren-9-yl)methoxy)carbonyl)amino)butanoic acid cymitquimica.com
Molecular Formula C₃₄H₃₀N₂O₆ cymitquimica.com
Molecular Weight 562.61 g/mol cymitquimica.com
Purity ≥95% cymitquimica.com
InChI Key ALZDIZDLDRWFAC-WJOKGBTCSA-N cymitquimica.com

Interactive Data Table: Research Findings on Co-Assembly of a Di-Fmoc Amino Acid Analog

The following table presents findings from a study on Fmoc-Lys-Fmoc, a structural analog of this compound, demonstrating the potential research applications in co-assembled hydrogels. The study analyzed hydrogels formed from a 5:1 ratio of Fmoc-Lys-Fmoc to a co-partner.

Co-assembly SystemKey FindingsRheological PropertiesSource
Fmoc-Lys-Fmoc with Fmoc-Serine Forms supramolecular structures through inter- and intramolecular physical bonds.Exhibits gel-like behavior with the storage modulus (G′) greater than the loss modulus (G″). mdpi.com
Fmoc-Lys-Fmoc with Fmoc-Glutamic acid Presented the best rheological characteristics among the studied systems. Consistent with fluorescence and SEM investigations.Shows tan δ (G″/G′) of approximately 0.1–0.2, characteristic of a well-formed gel. mdpi.com
Fmoc-Lys-Fmoc with Fmoc-Gly-Gly-Gly Successfully forms a co-assembled 3D network, confirming its ability to act as a low molecular weight gelator.G′ > G″, sustaining the appearance of the co-assembly process. mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H30N2O6 B613344 Fmoc-Dab(Fmoc)-OH CAS No. 201473-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZDIZDLDRWFAC-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673967
Record name (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201473-83-8
Record name (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Transformations

Synthetic Routes for Fmoc-Dab(Fmoc)-OH

The synthesis of this compound can be approached through several methodologies, each with distinct advantages and considerations.

The most direct and common method for synthesizing symmetrically protected diamino acids, such as this compound, involves a one-pot reaction. wiley-vch.de This strategy leverages the reaction of L-2,4-diaminobutyric acid with a stoichiometric excess of an Fmoc-donating reagent.

The reaction is typically carried out by treating Dab with at least two equivalents of an acylating agent like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu). The process is conducted in a basic aqueous-organic solvent mixture to facilitate the reaction and neutralize the acidic byproducts. The basic medium, often an aqueous solution of sodium bicarbonate or a tertiary amine in an organic solvent, deprotonates the amino groups of Dab, enabling their nucleophilic attack on the Fmoc reagent.

Table 1: Key Parameters for Direct Fmoc Protection of Dab

ParameterConditionRationale
Fmoc Reagent Stoichiometry ≥ 2.0 equivalentsEnsures complete protection of both the α- and γ-amino groups.
Solvent System Dioxane/water, Acetone/waterProvides solubility for both the amino acid and the Fmoc reagent.
Base Sodium Bicarbonate (NaHCO₃), Triethylamine (TEA)Maintains alkaline pH to deprotonate amino groups and neutralize HCl byproduct (if using Fmoc-Cl).
Temperature 0°C to Room TemperatureControlled temperature minimizes potential side reactions and degradation of the Fmoc group.

While less common for a symmetrically protected product, a sequential protection strategy is theoretically possible. This would involve first selectively protecting the α-amino group. For instance, Nα-Fmoc-L-2,4-diaminobutyric acid (Fmoc-Dab-OH) can be synthesized from Fmoc-protected glutamine via a Hofmann rearrangement. cam.ac.uk Subsequently, the remaining free γ-amino group could be protected in a second step using another equivalent of an Fmoc reagent. However, this multi-step approach is less efficient than the direct, one-pot synthesis for producing the bis-Fmoc derivative and is generally employed when different protecting groups are required on the α- and γ-positions (e.g., for Fmoc-Dab(Boc)-OH). google.com

For the industrial-scale production of amino acid derivatives like this compound, key objectives include maximizing yield, ensuring high purity, minimizing costs, and employing environmentally sustainable methods. google.com Optimization strategies often focus on:

Reagent Selection: Utilizing more stable and cost-effective Fmoc donors.

Process Simplification: Favoring one-pot synthesis to reduce processing steps and material loss. google.com

Reaction Conditions: Fine-tuning temperature, pH, and reaction time to improve yield and minimize byproduct formation.

Purification: Developing efficient crystallization or chromatographic methods for isolating the final product at high purity (e.g., ≥98%). sigmaaldrich.com

Modern Methodologies: Implementing technologies like continuous flow synthesis, which can offer enhanced control over reaction parameters, improve reproducibility, and reduce reaction times compared to batch processing.

Chemical Reactivity and Derivatization Strategies

The chemical behavior of this compound is dominated by the properties of its two identical Fmoc protecting groups.

The core challenge and defining characteristic of this compound is the lack of orthogonality between the two Fmoc groups. Orthogonality refers to the ability to remove one protecting group in the presence of another. Since both the α- and γ-amino groups are protected by the same chemical moiety, they exhibit nearly identical reactivity towards deprotection reagents. wiley-vch.de

The standard mechanism for Fmoc deprotection involves treatment with a mild base, typically a solution of 20% piperidine (B6355638) in an organic solvent like dimethylformamide (DMF). genscript.comwikipedia.org The base abstracts a proton from the fluorenyl ring system, initiating an elimination reaction that cleaves the carbamate (B1207046) bond and liberates the free amine.

Table 2: General Fmoc Deprotection Reaction

ReagentConditionsProducts
Piperidine20% solution in DMF, Room TemperatureFree Amine (Dab), Dibenzofulvene-piperidine adduct

There is no significant differential lability between the α-Fmoc and γ-Fmoc protecting groups in this compound. Both groups are urethane (B1682113) linkages attached to primary amines and are therefore susceptible to cleavage under the same basic conditions. wiley-vch.dewikipedia.org Consequently, applying standard Fmoc deprotection conditions will almost invariably lead to the removal of both groups simultaneously.

This non-selective deprotection renders this compound unsuitable for standard solid-phase peptide synthesis (SPPS), where the Nα-Fmoc group must be removed at each cycle while the side-chain protection (in this case, the Nγ-Fmoc) remains intact until final cleavage. wiley-vch.de The primary utility of this compound is therefore not as a building block in sequential peptide assembly, but rather as a protected form of Dab for specific applications where both amino groups must be masked during a particular synthetic step, followed by the simultaneous deprotection of both.

Table 3: Comparison of Fmoc Group Lability

Protecting GroupLocationChemical LinkageLability to Piperidine/DMFSelective Removal Possible?
α-Fmoc Alpha-amino groupCarbamateLabileNo
γ-Fmoc Gamma-amino groupCarbamateLabileNo

Side-Chain Functionalization via the γ-Amino Group

Once the γ-amino group of a suitably protected Dab residue, such as Fmoc-Dab(Boc)-OH, is selectively deprotected, it becomes a versatile handle for a wide array of chemical modifications. This allows for the introduction of various functionalities, including acyl and alkyl groups, bioorthogonal handles like azides, and the formation of complex cyclic structures. These transformations are fundamental to the synthesis of peptidomimetics and peptides with enhanced biological properties.

Acylation of the γ-amino group is a straightforward and common modification. After selective removal of the side-chain protecting group (e.g., Boc from Fmoc-Dab(Boc)-OH), the resulting free amine can be reacted with various acylating agents. This reaction forms a stable amide bond, allowing for the attachment of a wide range of substituents.

Commonly used acylating agents include activated carboxylic acids, such as:

Acid chlorides

Acid anhydrides

Succinimidyl esters google.comgoogle.com

Carboxylic acids activated in situ with coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole). nih.gov

The reaction is typically carried out in an inert solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to neutralize any acid formed during the reaction. rsc.org This method is used to attach fatty acids to create lipopeptides, link reporter tags, or build branched peptide structures. nih.gov Research has shown that using succinimidyl esters at a high pH (10-12) can achieve preferential acylation at the side-chain amino group of diamino acids like lysine (B10760008) or diaminobutyric acid, even without protection of the α-amino group. google.comgoogle.com

Introducing one or two alkyl groups, particularly methyl groups, to the γ-amine can significantly impact a peptide's conformation and bioavailability. rsc.orguq.edu.au A facile methodology for the selective mono- and bis-methylation of the side chain of Dab and related amino acids has been developed. rsc.orgrsc.orgresearchgate.net This strategy avoids direct alkylation, which can be difficult to control, and instead utilizes a sequence involving cyclization and reductive ring opening.

The key steps for this transformation, starting from Fmoc-Dab(Boc)-OH, are:

Cyclization: Formation of a cyclic aminal intermediate (see section 2.2.2.4).

Mono-methylation: Direct reductive opening of the aminal ring yields the mono-N-methylated product (see section 2.2.2.5). rsc.org

Bis-methylation: For bis-methylation, the Boc group on the cyclic intermediate is first removed with acid (e.g., neat formic acid). uq.edu.au The newly freed secondary amine within the ring is then alkylated via reductive amination (e.g., using formaldehyde (B43269) and NaCNBH₃). uq.edu.au Finally, the ring is opened reductively to yield the bis-N,N-dimethylated γ-amino group. uq.edu.au

This approach provides excellent control over the degree of alkylation, enabling the synthesis of either mono- or bis-methylated derivatives in high yield. rsc.orguq.edu.au Reductive alkylation using aldehydes and a reducing agent like sodium cyanoborohydride (NaBH₃CN) is a well-established method for modifying amines. plos.orgnih.gov

The introduction of an azide (B81097) (N₃) group onto the Dab side chain creates a powerful bioorthogonal handle for "click chemistry". chemimpex.comchemimpex.com This allows the peptide to be easily and selectively conjugated to molecules containing a terminal alkyne via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or to strained cyclooctynes via the strain-promoted azide-alkyne cycloaddition (SPAAC). peptide.com This is widely used for attaching fluorescent dyes, PEG chains, or linking peptides to other biomolecules. chemimpex.com

A direct and efficient method to synthesize Fmoc-Dab(N₃)-OH involves a two-step process starting from the readily available Fmoc-Gln-OH: cam.ac.uk

Hofmann Rearrangement: Fmoc-Gln-OH is treated with a hypervalent iodine reagent, such as [bis(trifluoroacetoxy)iodo]benzene, to induce a Hofmann rearrangement, converting the side-chain amide to a primary amine and yielding Fmoc-Dab-OH. cam.ac.ukgoogle.com

Diazo Transfer: The resulting γ-amino group of Fmoc-Dab-OH is then converted to an azide using a diazo-transfer reagent. cam.ac.uk A common reagent for this is imidazole-1-sulfonyl azide, often used as its hydrochloride salt, in the presence of a copper(II) sulfate (B86663) catalyst and a base like potassium carbonate to maintain a pH of around 9. cam.ac.uk

This method provides the desired Fmoc-Dab(N₃)-OH building block, ready for incorporation into solid-phase peptide synthesis. cam.ac.ukbapeks.comadvancedchemtech.com

A key strategy for the controlled alkylation of the Dab side chain involves the formation of a heterocyclic intermediate. uq.edu.au When Fmoc-Dab(Boc)-OH is reacted with formaldehyde under acidic catalysis, it undergoes cyclization to form a six-membered pyrimidine (B1678525) ring structure. rsc.orguq.edu.au This reaction is driven by the formation of a stable aminal ring involving the α-amino group and the side-chain Boc-protected amine. uq.edu.au

Optimization studies have shown that these cyclization reactions are highly efficient under microwave irradiation. rsc.org

Optimized Conditions: Reacting Fmoc-Dab(Boc)-OH with 2 equivalents of paraformaldehyde in acetonitrile (B52724) (MeCN) with a catalytic amount of p-toluenesulfonic acid (pTsOH) or camphorsulfonic acid (CSA) at 120 °C in a microwave reactor for just 2 minutes leads to the exclusive formation of the cyclic aminal product in high purity (>95%). rsc.orguq.edu.au

Solvent Effects: Using acetonitrile as the solvent suppresses the formation of an undesired oxazolidinone side product, which can occur when the reaction is run in toluene. uq.edu.au

This rapid and selective cyclization provides a stable intermediate that is the direct precursor for both mono- and bis-methylated derivatives. rsc.org

The cyclic aminal intermediates derived from Fmoc-Dab(Boc)-OH are cleanly converted into N-methylated products through reductive ring opening. rsc.orguq.edu.au This step effectively transfers a methyl group to the α-amino nitrogen while opening the ring to restore the linear amino acid structure.

Reagents for Mono-methylation: The preferred reagent for this transformation is a cocktail of triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA). rsc.orgresearchgate.netacs.org Treating the cyclic aminal with an excess of TFA-Et₃SiH in a solvent like chloroform (B151607) results in the exclusive formation of the N(α)-methylated, γ-Boc-protected Dab derivative. rsc.org

Reagents for Bis-methylation: To achieve bis-methylation, the cyclic aminal is first deprotected at the γ-position (Boc removal), then alkylated, and finally subjected to reductive ring opening. uq.edu.au The final ring-opening step uses the same TFA-Et₃SiH conditions to quantitatively yield the desired N(α)-methyl, N(γ),N(γ)-dimethyl Dab product. uq.edu.au

This two-stage methodology (cyclization followed by reductive ring opening) is a powerful and scalable protocol for producing selectively N-methylated Dab building blocks for advanced peptide synthesis. rsc.org

Challenges in Fmoc-Dab(Mtt)-OH Coupling Efficiency and Lactamization

During solid-phase peptide synthesis, the incorporation of Fmoc-L-2,4-diaminobutanoic acid(Mtt)-OH, or Fmoc-Dab(Mtt)-OH, has been observed to have abnormally poor coupling efficiency. vulcanchem.comresearchgate.netrsc.orgdntb.gov.ua The primary cause of this inefficiency is not steric hindrance from the bulky 4-methyltrityl (Mtt) protecting group on the side chain, but rather a rapid intramolecular cyclization. researchgate.netwikipedia.org This reaction results in the formation of a stable γ-lactam, a cyclic amide, which terminates the peptide chain elongation. wikipedia.org

This lactamization occurs when the side-chain amine, despite being protected by the bulky Mtt group, attacks the activated carboxylic acid of the same molecule. wikipedia.org This intramolecular reaction competes with the desired intermolecular coupling to the N-terminal amine of the growing peptide chain on the solid support. wikipedia.org Research has shown that this undesired cyclization can be extremely rapid, in some cases completing within minutes of activation by a coupling reagent. wikipedia.org This propensity for lactam formation presents a significant hurdle in achieving complete and efficient incorporation of the Fmoc-Dab(Mtt)-OH building block into a target peptide sequence. researchgate.netrsc.orgresearchgate.netnih.gov

Impact of Coupling Reagents and Conditions

The choice of coupling reagent and the reaction conditions play a critical role in the outcome of the Fmoc-Dab(Mtt)-OH incorporation step. Studies have demonstrated that several commonly used coupling reagents can inadvertently promote the undesired lactamization side reaction. researchgate.netrsc.orgwikipedia.org

For instance, phosphonium (B103445) and aminium salt-based reagents such as PyBOP, HATU, and PyAOP have been shown to facilitate rapid intramolecular cyclization. wikipedia.orgrsc.org When Fmoc-Dab(Mtt)-OH is activated with these reagents in the presence of a base like diisopropylethylamine (DIPEA), the formation of the γ-lactam is significantly accelerated. wikipedia.orgrsc.org In one study, the reaction to form the lactam was nearly complete within five minutes when using reagents like HATU and PyAOP. wikipedia.org This indicates that the activated ester of Fmoc-Dab(Mtt)-OH is highly susceptible to intramolecular aminolysis by the side-chain amine.

The table below summarizes the observed performance of various coupling reagents in the context of Fmoc-Dab(Mtt)-OH lactamization, based on findings from scientific literature.

Coupling ReagentBaseObservationOutcome
HATU DIPEARapid intramolecular cyclization. wikipedia.orgPredominantly γ-lactam formation, poor coupling.
PyAOP DIPEARapid intramolecular cyclization. wikipedia.orgPredominantly γ-lactam formation, poor coupling.
PyBOP DIPEAPromotes lactam formation. rsc.orgSignificant γ-lactam by-product, poor coupling.
DEPBT DIPEAShows remarkable resistance to racemization and suppresses lactamization. researchgate.netwikipedia.orgSuccessful incorporation, minimal lactam formation.

This table is generated based on published research findings. Results can be sequence-dependent.

Strategies for Overcoming Coupling Difficulties

Given the challenges posed by lactam formation, specific strategies have been developed to improve the coupling efficiency of Fmoc-Dab(Mtt)-OH. The most successful approach involves the selection of a specific coupling reagent that minimizes the rate of the intramolecular side reaction. researchgate.netwikipedia.org

Research has identified 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) as a superior coupling reagent for this specific application. wikipedia.orgbapeks.com Unlike many other common reagents, DEPBT has been shown to suppress the rapid lactamization of Fmoc-Dab(Mtt)-OH, allowing for its successful incorporation into the peptide chain. researchgate.netwikipedia.org

A particularly effective protocol involves a multi-time, pre-incubation-free coupling method using DEPBT. researchgate.netrsc.orgbapeks.com This procedure avoids the pre-activation step where the Fmoc-amino acid, coupling reagent, and base are mixed before being added to the resin. Pre-activation provides an ideal window for the intramolecular lactamization to occur before the desired intermolecular reaction can take place. By avoiding this step and performing multiple couplings, the desired reaction can be driven to completion.

Despite the success of the DEPBT-based method, it is often described as costly and tedious. researchgate.netwikipedia.org Consequently, an alternative strategy is to consider other orthogonally protected building blocks for the introduction of diaminobutanoic acid if the synthetic sequence allows. researchgate.netrsc.org Depending on the desired final peptide structure and subsequent modification steps, derivatives like Fmoc-Dab(Boc)-OH or Fmoc-Dab(ivDde)-OH may offer a more straightforward synthetic route that avoids the complications associated with the Mtt protecting group. sigmaaldrich.comsigmaaldrich.comiris-biotech.de

Applications in Complex Peptide Synthesis and Design

Role in Solid-Phase Peptide Synthesis (SPPS) for Branched and Cyclic Peptides

Fmoc-Dab(Fmoc)-OH and its orthogonally protected analogues, such as Fmoc-Dab(Boc)-OH and Fmoc-Dab(Dde)-OH, are instrumental in Solid-Phase Peptide Synthesis (SPPS) for creating non-linear peptide structures. ontosight.ai The Dab residue provides a side-chain amino group that serves as an additional point for peptide chain elongation or modification, enabling the synthesis of branched and cyclic peptides. sigmaaldrich.comsigmaaldrich.com The choice of protecting group on the side-chain amine dictates the synthetic strategy. While orthogonal groups like Boc, Dde, or Mtt allow for selective deprotection and modification, the use of a second Fmoc group, as in this compound, is suited for strategies requiring simultaneous unmasking of multiple amino groups. sigmaaldrich.commdpi.com

The side-chain amine of the Dab residue is a key functional handle for initiating a branch in a peptide sequence. After incorporation of an appropriately protected Fmoc-Dab-OH derivative into the growing peptide chain on a solid support, the side-chain protecting group can be selectively removed to expose a new primary amine, which serves as an attachment point for a second peptide chain. sigmaaldrich.com

Orthogonally protected Dab derivatives are crucial for constructing multi-functionalized peptides and scaffolds. For example, a building block like Fmoc-Dab(Dde)-OH allows for the assembly of the main peptide backbone using the standard Fmoc/tBu strategy. ontosight.aisigmaaldrich.com Once the primary sequence is complete, the Dde group can be selectively cleaved with hydrazine (B178648) without affecting the acid-labile side-chain protecting groups of other amino acids or the N-terminal Fmoc group. sigmaaldrich.com This reveals the Dab side-chain amine for further modification, such as the attachment of reporter molecules, polymers like PEG, or another peptide sequence. pitt.edu This orthogonal strategy provides precise control over the location and nature of the modification, leading to highly defined, multi-functional constructs. ontosight.aisigmaaldrich.com

Table 1: Orthogonal Protecting Groups for Dab Side-Chain in SPPS

Protecting GroupCleavage ConditionOrthogonal ToApplication ExampleReference(s)
Fmoc 20% Piperidine (B6355638) in DMFBoc, tBu, Trt (Acid-labile)Symmetrical branching, Dendrimer synthesis mdpi.com
Boc Trifluoroacetic Acid (TFA)Fmoc, Dde, AllocGeneral branched/cyclic peptide synthesis medchemexpress.comsigmaaldrich.com
Dde/ivDde 2% Hydrazine in DMFFmoc, Boc, tBu, TrtSide-chain modification, Orthogonal ligation, Cyclization ontosight.aisigmaaldrich.comresearchgate.net
Mtt 1% TFA in DCM (mild acid)Fmoc, Boc (at high TFA conc.)Branched peptides, On-resin modification sigmaaldrich.com
Alloc Pd(PPh₃)₄ / ScavengerFmoc, Boc, tBu, TrtOn-resin cyclization, Ligation nih.goviris-biotech.de

Peptide dendrimers are highly branched, tree-like macromolecules with a defined structure. Diamino acids, including lysine (B10760008) and diaminobutyric acid, are fundamental as branching units in the stepwise synthesis of these dendrimers. googleapis.comgoogle.com this compound, analogous to the widely used Fmoc-Lys(Fmoc)-OH, serves as a key building block for creating generations of a dendrimer. mdpi.com

In this strategy, after coupling this compound to the core or a previous generation, treatment with piperidine removes both Fmoc groups simultaneously. This exposes two primary amines (the α-amino and γ-amino groups), to which two copies of the next building block can be coupled, effectively doubling the number of branches in a single synthetic step. This approach is efficient for building symmetric, well-defined dendrimeric structures via SPPS. mdpi.com

Cyclic peptides often exhibit enhanced metabolic stability and binding affinity compared to their linear counterparts. Fmoc-Dab derivatives are frequently employed to facilitate peptide cyclization. ontosight.aiCurrent time information in Bangalore, IN. The side-chain amine of Dab can be used to form a lactam bridge with a C-terminal carboxyl group or a side-chain carboxyl group of another amino acid (e.g., Asp or Glu) within the peptide sequence.

The use of orthogonally protected Fmoc-Dab derivatives enables highly controlled on-resin cyclization. researchgate.net A common strategy involves synthesizing the linear peptide on a solid support using Fmoc-SPPS, incorporating a building block such as Fmoc-Dab(Dde)-OH at the desired position. ontosight.airesearchgate.net After assembling the linear sequence, the N-terminal Fmoc group is removed, and the side-chain Dde group of the Dab residue is selectively cleaved with hydrazine. sigmaaldrich.com The exposed side-chain amine can then react with the N-terminal amine via a linker or with an activated C-terminal carboxyl group (cleaved from the resin) to form the cyclic structure. The choice of linker and cyclization points, guided by the specific Dab derivative used, is critical for pre-organizing the peptide and achieving desired biological activity. nih.gov

Bicyclic peptides, which contain two macrocyclic rings, offer even greater conformational constraint and target specificity. nih.gov Fmoc-Dab derivatives are integral to several strategies for creating these complex architectures. anu.edu.auchemrxiv.org In one approach, a Dab residue can act as a branching point to initiate two peptide loops that are subsequently cyclized. nih.gov For instance, a study on Gαi protein modulators utilized Fmoc-Dap(Alloc)-OH in the synthesis of bicyclic peptides. nih.gov

Another advanced method involves using a central scaffold to which multiple peptide arms are attached and cyclized. For example, researchers have developed a biocompatible method for synthesizing bicyclic peptides by reacting amino acids with 2,6-dicyanopyridine side chains, such as Fmoc-Dab(DCP)-OH, with 1,2-aminothiol groups within the peptide sequence. anu.edu.auchemrxiv.orgresearchgate.net This reaction proceeds rapidly in water at physiological pH, demonstrating a robust strategy for accessing complex bicyclic structures. anu.edu.auchemrxiv.org

Table 2: Examples of Bicyclic Peptides Synthesized Using Dab Derivatives

Peptide Target/ClassDab Derivative UsedCyclization StrategyKey FindingReference(s)
Tachykinin NK2 Antagonists Fmoc-Dap(Boc)-OHNot specified, general useFmoc-Dap(Boc)-OH is a building block for bicyclic peptide antagonists. medchemexpress.com
Gαi Protein Modulators Fmoc-Dap(Alloc)-OHTrimesic acid as N-terminal linker for bicyclization.Dab is a key component in the peptide sequence for forming the bicyclic scaffold. nih.gov
ZiPro (Zika Virus Protease) Inhibitors Fmoc-Dab(ivDde)-OHSide-chain cyclization with N-terminal Cys and CINA linker.Ring size, determined by the linker (Dap vs. Dab vs. Orn), significantly impacts inhibitory activity. nih.gov
Generic Bicyclic Scaffolds Fmoc-Dab(DCP)-OHCondensation of DCP side-chain with 1,2-aminothiols.A biocompatible and catalyst-free method for rapid bicyclization in aqueous buffer. anu.edu.auchemrxiv.orgresearchgate.net

Facilitating Cyclic Peptide Formation

Generation of Peptide Analogues and Mimetics

The incorporation of non-proteinogenic amino acids like 2,4-diaminobutyric acid (Dab) is a powerful strategy in medicinal chemistry. By using orthogonally protected building blocks such as Fmoc-Dab(Boc)-OH, chemists can synthesize peptide analogues and peptidomimetics with finely tuned properties.

Design of Antimicrobial Peptide Analogs

The unique structural properties of Dab make it a valuable component in the design of novel antimicrobial peptides (AMPs). The shorter side chain of Dab compared to lysine, another common cationic residue, allows for precise modulation of a peptide's amphipathicity and charge distribution, which are critical factors for antimicrobial efficacy.

Research has demonstrated that substituting canonical amino acids like lysine with Dab can enhance the therapeutic profile of AMPs. For example, in the development of analogs of the peptide P4, replacing lysine with Dab resulted in improved activity against the ESKAPE pathogen Pseudomonas aeruginosa. acs.org Similarly, in analogs of aurein (B1252700) 1.2, replacing lysine at specific positions with Dab was shown to increase antibacterial activity against B. subtilis. mdpi.com The rationale behind these modifications is to optimize the interaction between the peptide and the bacterial membrane, often leading to enhanced disruption and cell death. acs.orgmdpi.com The use of an Fmoc-Dab derivative with an orthogonal protecting group like Boc is essential for incorporating Dab during standard Fmoc-based solid-phase peptide synthesis (SPPS). ub.edu

Table 1: Impact of Dab Substitution on Antimicrobial Activity

Parent Peptide / Sequence Modification Target Organism Result Reference
P4 (Lys-containing) Lys substituted with Dab (Peptide P36) P. aeruginosa Improved antimicrobial activity acs.org
Aurein 1.2 (Lys-containing) Lys at position 7 replaced with Dab B. subtilis Increased antimicrobial activity mdpi.com

Development of Peptidomimetics with Enhanced Properties

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but are modified to overcome their inherent limitations, such as poor stability against enzymatic degradation. smolecule.com The incorporation of Dab using building blocks like Fmoc-Dab(Boc)-OH is a key strategy for creating peptidomimetics with enhanced proteolytic resistance and improved pharmacokinetic profiles. smolecule.comuzh.ch

The structural difference of the Dab side chain can sterically hinder the approach of proteases, slowing down degradation. A notable study on inhibitors of the VEGF-A165/NRP-1 complex found that peptidomimetics containing a Dab residue at the second position of the sequence exhibited dramatically increased stability in human serum, with half-lives extending beyond 60 hours. nih.gov This contrasts sharply with analogous peptides containing 2,3-diaminopropionic acid (Dap), which were degraded much more rapidly. nih.gov This enhanced stability allows the peptidomimetic to remain active for longer periods, increasing its therapeutic potential.

Table 2: Research Findings on Dab-Containing Peptidomimetics

Peptidomimetic Base Sequence Key Modification Measured Property Finding Reference
Lys(Har)-Xaa-Pro-Arg Xaa = Dab Proteolytic Stability Half-life > 60 hours in human serum nih.gov
Lys(Har)-Xaa-Pro-Arg Xaa = Dap Proteolytic Stability Half-life ≈ 19-29 hours in human serum nih.gov
Temporin A analogs Incorporation of Dab Stability & Activity Enhanced stability and 4-fold lower MIC against P. aeruginosa

Incorporation into Bioactive Peptide Libraries

The creation of peptide libraries is a cornerstone of modern drug discovery, allowing for the screening of thousands to millions of compounds to identify hits with specific biological activity. Orthogonally protected building blocks like Fmoc-Dab(Boc)-OH and Fmoc-Dab(Mtt)-OH are invaluable tools in this process. researchgate.net

These building blocks enable the synthesis of diverse peptide libraries where the Dab side chain can be selectively modified. researchgate.net After assembling the main peptide backbone using standard Fmoc-SPPS, the side-chain protecting group of Dab (e.g., Boc, Mtt, or ivDde) can be removed selectively without disturbing other protecting groups. sigmaaldrich.com This exposes the side-chain amine for further derivatization, allowing chemists to attach a wide array of chemical moieties (e.g., small molecules, fatty acids, fluorophores). This approach facilitates the generation of libraries of peptides with diverse structures and functionalities from a common peptide template, significantly expanding the chemical space that can be explored for new therapeutic leads. researchgate.net

Orthogonal Protection Strategies in Peptide Synthesis with this compound

Orthogonality in protecting groups is a fundamental concept in SPPS, enabling the selective removal of one type of protecting group in the presence of others. biosynth.com This allows for complex synthetic routes involving side-chain modifications, cyclization, and the synthesis of branched peptides.

Compatibility with Fmoc/tBu and Boc/Bzl Strategies

The most common orthogonal strategy in modern peptide synthesis is the Fmoc/tBu approach. biosynth.com In this method, the temporary Nα-Fmoc group is removed at each cycle of amino acid addition using a weak base, typically piperidine. peptide.com Side-chain protecting groups, such as the tert-butyl (tBu) group, are stable to these conditions but are cleaved at the end of the synthesis using a strong acid like trifluoroacetic acid (TFA). biosynth.compeptide.com

The building block Fmoc-Dab(Boc)-OH fits perfectly within this strategy. bzchemicals.com The Nα-Fmoc group is removed with piperidine, while the side-chain tert-butyloxycarbonyl (Boc) group remains intact. The Boc group is chemically very similar to the tBu group and is removed under the same acidic conditions (TFA) used for final cleavage and global deprotection. peptide.com

This system is also compatible with elements of the older Boc/Bzl strategy, where the Nα-amino group is protected by the acid-labile Boc group and side chains are protected by benzyl (B1604629) (Bzl) based groups, which require very strong acids like HF for removal. peptide.comnih.gov The stability of the Fmoc group to acid allows for the use of Boc-protected residues elsewhere in the sequence if needed, highlighting the flexibility afforded by these orthogonal schemes. nih.gov

Orthogonality with Alloc and Allyl Protecting Groups

For more complex syntheses requiring multiple levels of selective deprotection, a third orthogonal protecting group is often necessary. The allyloxycarbonyl (Alloc) group serves this purpose effectively. The building block Fmoc-Dab(Alloc)-OH provides access to this advanced synthetic strategy.

The Alloc group is stable to both the basic conditions used to remove Fmoc and the strong acidic conditions used to remove Boc/tBu groups. iris-biotech.deiris-biotech.de It is selectively removed under very mild, neutral conditions using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. iris-biotech.de This three-way orthogonality allows for a precise sequence of reactions. For instance, a researcher can build a peptide chain using Fmoc chemistry, then selectively deprotect the Alloc-protected Dab side chain to perform a specific modification, and finally remove the Fmoc group to continue chain elongation or cleave the peptide from the resin using TFA to remove the tBu/Boc groups. This level of control is essential for building highly complex and modified peptide structures.

Table 3: Orthogonal Deprotection Schemes for Fmoc-Dab Derivatives

Protecting Group Location Cleavage Reagent Stability To Other Reagents Strategy Reference
Fmoc α-Amine 20% Piperidine in DMF (Base) Stable to Acid, Pd(0) Fmoc/tBu peptide.com
Boc Side-Chain Trifluoroacetic Acid (TFA) (Acid) Stable to Base, Pd(0) Fmoc/tBu
Alloc Side-Chain Pd(PPh₃)₄ / Scavenger (Catalyst) Stable to Base and Acid Fmoc/Alloc iris-biotech.de

Orthogonality with Dde and ivDde Protecting Groups

In the intricate process of solid-phase peptide synthesis (SPPS), the principle of orthogonality is paramount. It dictates that different protecting groups can be selectively removed in any order under distinct chemical conditions, allowing for precise, site-specific modifications of a growing peptide chain. iris-biotech.de The Fmoc/tBu strategy is a cornerstone of modern SPPS, where the temporary Nα-Fmoc group is removed by a base (commonly piperidine), and acid-labile side-chain protecting groups (like tBu) are removed during the final cleavage from the resin with trifluoroacetic acid (TFA). iris-biotech.de

For more complex structures like branched or cyclic peptides, a third level of orthogonality is required for on-resin side-chain modification. iris-biotech.de This is where protecting groups such as 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) and the more sterically hindered 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl (ivDde) become invaluable. sigmaaldrich.compeptide.com These groups are employed to protect the side-chain amines of amino acids like L-2,4-diaminobutyric acid (Dab), ornithine, and lysine. peptide.com

The key to their utility lies in their stability towards the reagents used for both Nα-Fmoc removal (20% piperidine in DMF) and final TFA cleavage, while being selectively labile to dilute hydrazine solutions. sigmaaldrich.comiris-biotech.de This allows for the selective deprotection of a Dde- or ivDde-protected side chain on the solid support, revealing a free amine that can be manipulated further—for instance, by attaching another peptide chain, a fluorescent label, or a cyclization linker—without disturbing other protecting groups. iris-biotech.desigmaaldrich.com The Fmoc/xDde strategy has consequently become a standard approach for synthesizing branched, cyclic, and side-chain modified peptides. sigmaaldrich.com

The standard deprotection method involves treating the peptide-resin with 2% hydrazine in DMF. sigmaaldrich.compeptide.com However, a critical consideration is that hydrazine can also cleave the Nα-Fmoc group. peptide.compeptide.com To prevent premature unmasking of the N-terminus during side-chain modification, the N-terminal amino group is typically protected with a Boc group prior to Dde/ivDde removal. peptide.compeptide.com This can be done by using a Boc-protected amino acid in the final coupling step or by treating the N-terminal free amine with Boc anhydride. peptide.com

To achieve true orthogonality where the Fmoc group remains completely intact during Dde removal, an alternative deprotection cocktail of hydroxylamine (B1172632) hydrochloride and imidazole (B134444) in NMP has been developed. sigmaaldrich.compeptide.comresearchgate.net This allows for selective Dde group removal without affecting the N-terminal Fmoc protection. peptide.comresearchgate.net

The choice between Dde and its more robust counterpart, ivDde, depends on the specific application. Dde is easier to remove but is less stable and has been observed to migrate to other free amines or be partially lost during the synthesis of long sequences. sigmaaldrich.compeptide.comiris-biotech.de The more sterically demanding ivDde group offers greater stability against piperidine treatment and minimizes the risk of migration. peptide.comiris-biotech.denih.gov However, this enhanced stability can sometimes make the ivDde group very difficult to remove, especially if it is located near the C-terminus or within an aggregated region of the peptide sequence. sigmaaldrich.comiris-biotech.de

FeatureDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl)ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl)
Stability to Fmoc Deprotection Generally stable, but partial loss can occur in long syntheses. peptide.comiris-biotech.de Prone to migration. iris-biotech.deHighly stable to piperidine treatment; migration is not a significant issue. peptide.comiris-biotech.de
Standard Deprotection Reagent 2% hydrazine in DMF. sigmaaldrich.compeptide.com2-5% hydrazine in DMF. peptide.comnih.govmerel.si
Effect of Standard Deprotection on Fmoc Group Hydrazine will also remove the Nα-Fmoc group. peptide.compeptide.com The N-terminus should be Boc-protected beforehand. peptide.com
Fully Orthogonal Deprotection (Fmoc-compatible) Hydroxylamine hydrochloride/imidazole in NMP/DCM. sigmaaldrich.comresearchgate.net
Cleavage Characteristics Easier to remove. iris-biotech.deCan be very difficult to remove, especially in aggregating sequences or near the C-terminus. iris-biotech.de

Strategic Use of Azido (B1232118) Functionalities for Side-Chain Modification on Solid Phase

The introduction of azido groups into peptides represents a powerful strategy for chemical biology and the synthesis of complex peptide architectures. The azide (B81097) moiety serves as a versatile chemical handle; it is compact, non-native, and exhibits exceptional stability towards standard SPPS conditions, including treatment with TFA and piperidine. sigmaaldrich.comsigmaaldrich-jp.com This stability makes it orthogonal to most common protecting group schemes. sigmaaldrich-jp.com The azide can be selectively converted into an amine via mild reduction with phosphines or thiols, or it can participate in highly specific bioorthogonal ligation reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). nih.gov

While the standard method for incorporating azides is to use pre-functionalized amino acid building blocks during synthesis, a more flexible strategy involves the post-synthetic modification of a side-chain amine on the solid support. nih.gov This is particularly relevant for Dab-containing peptides. After a linear peptide sequence containing a protected Dab residue (e.g., Fmoc-Dab(ivDde)-OH) has been assembled, the side-chain protecting group can be selectively removed on-resin to expose the primary amine.

A highly effective method for converting this newly freed side-chain amine into an azide is through an on-resin diazotransfer reaction. nih.gov Reagents such as imidazole-1-sulfonyl azide provide a means to perform this transformation efficiently on the solid phase after the main peptide backbone has been synthesized. nih.gov This approach is advantageous as it avoids potential issues associated with the synthesis of peptides containing multiple apolar, azide-bearing residues, which can sometimes lead to aggregation. nih.gov

Once the Dab side chain is functionalized with an azide, it opens a gateway to a variety of modifications:

Cyclization and Stapling: The azide can be reacted with an alkyne-containing amino acid elsewhere in the sequence via CuAAC to form a stable triazole linkage, creating a "stapled" or cyclized peptide. peptide.com

Bioconjugation: The peptide can be attached to other molecules, such as fluorescent dyes, imaging agents, or drug payloads that have been functionalized with an alkyne.

Amine Handle Regeneration: The azide can be reduced back to a primary amine using reagents like dithiothreitol (B142953) (DTT) or phosphines. sigmaaldrich-jp.comresearchgate.net This regenerated amine can then undergo further reactions, such as acylation, to introduce other functionalities.

This on-resin, post-synthesis modification strategy provides significant flexibility, allowing for the late-stage diversification of peptides built upon a common Dab-containing scaffold.

StepDescriptionKey ReagentsPurpose
1. Peptide Synthesis Assemble the peptide chain on a solid support using standard Fmoc-SPPS, incorporating a Dab residue with an orthogonal protecting group (e.g., ivDde).Fmoc-amino acids, coupling reagents (e.g., HCTU/DIPEA), piperidine.Construct the primary peptide sequence.
2. Selective Side-Chain Deprotection Remove the orthogonal protecting group from the Dab side chain while the peptide remains on the resin.For ivDde: 2-5% hydrazine in DMF. nih.govmerel.siExpose the side-chain primary amine for modification.
3. On-Resin Azidation Convert the exposed side-chain amine to an azide group using a diazotransfer reagent. nih.govImidazole-1-sulfonyl azide. nih.govInstall the versatile azide chemical handle.
4. Side-Chain Modification React the azide with a desired functional group. This can be a cycloaddition or a reduction.- Cu(I) and an alkyne (for CuAAC). nih.gov
  • Phosphine or thiol (for reduction to amine). sigmaaldrich-jp.com
  • Introduce complex features like cyclization, labels, or regenerate an amine for further functionalization.
    5. Final Cleavage Cleave the modified peptide from the resin and remove any remaining side-chain protecting groups.TFA with scavengers. sigmaaldrich-jp.comIsolate the final, modified peptide product.

    Bioconjugation Strategies and Bio Functionalization

    Site-Specific Bioconjugation through Fmoc-Dab(Fmoc)-OH

    The dual-protected nature of this compound is instrumental in achieving site-specific bioconjugation. This precision is critical for creating well-defined conjugates where the biological activity and structural integrity of the components are maintained.

    This compound serves as a key building block in the synthesis of peptides and other molecules designed for targeted drug delivery and molecular imaging. vulcanchem.com By incorporating this derivative into a peptide sequence, a specific site is created for the attachment of therapeutic agents, imaging probes (like fluorophores), or targeting ligands. sigmaaldrich.com This approach is fundamental in developing peptide-drug conjugates and multifunctional probes. sigmaaldrich.com

    The ability to selectively deprotect one of the Fmoc groups allows for the regioselective introduction of various functionalities. For instance, a targeting moiety can be attached to one site, while a diagnostic or therapeutic agent is conjugated to another, leading to highly sophisticated and targeted biomedical tools. This strategy is being explored for creating targeted therapies that can improve treatment outcomes in areas like cancer research. chemimpex.com

    Recent research has focused on incorporating such modified amino acids into antimicrobial peptides, which could lead to more effective agents with reduced toxicity. Furthermore, the use of Fmoc-protected amino acids is crucial in the development of peptide-based drugs, where precise structure and purity are essential for efficacy. chemimpex.com The stability and compatibility of these derivatives with various coupling reagents streamline the synthesis of complex bioactive compounds. chemimpex.com

    The principles of site-specific modification using this compound and similar protected amino acids are also applied to protein engineering. chemimpex.com This allows for the introduction of non-natural amino acids or specific modifications at desired locations within a protein structure. Such precision can enhance protein stability, alter enzymatic activity, or introduce new functionalities. chemimpex.com

    The Fmoc/Dde strategy, which uses an orthogonal protecting group, is a standard approach for synthesizing branched and side-chain modified peptides. sigmaaldrich.com This method allows for the selective removal of the Dde group without affecting the Fmoc-protected amines, facilitating site-specific modifications. sigmaaldrich.com This technique is valuable for creating complex structures like multi-functional probes and ubiquitinated peptides. sigmaaldrich.com

    A similar compound, Fmoc-Dab(Mtt)-OH, has been noted for its use as an orthogonally protected building block, although challenges in its coupling efficiency have been reported. researchgate.net The development of strategies to overcome these challenges is an active area of research, aiming to expand the toolkit for protein and peptide modification. researchgate.net

    Integration into Advanced Materials and Biosensors

    The application of this compound extends beyond bioconjugation into the realm of materials science, where it is used to create novel materials with tailored properties for biomedical applications.

    Peptides containing Fmoc-amino acids, including derivatives of diaminobutyric acid, have shown a remarkable ability to self-assemble into hydrogels. mdpi.com These hydrogels are biocompatible and biodegradable, making them excellent candidates for applications in tissue engineering and drug delivery. The formation of these gels is often driven by non-covalent interactions, such as π-π stacking of the Fmoc groups and hydrogen bonding between the peptide backbones.

    For example, peptides derived from Fmoc-Dab(Boc)-OH have been shown to form gels that rely on hydrogen bonding. The properties of these hydrogels, such as their mechanical strength and thermal stability, can be tuned by altering the peptide sequence and the pH of the environment. mdpi.com Some of these hydrogels also exhibit thixotropy, meaning they can become fluid when agitated and then return to a gel state, a useful property for injectable materials. mdpi.com

    Research has also explored the use of beta-peptides containing similar Fmoc-protected amino acids in the formation of lyotropic liquid crystals, which are important for developing biosensors and drug delivery systems.

    The site-specific modification capabilities offered by this compound and related compounds are crucial for the development of multifunctional probes. sigmaaldrich.com These probes can be designed to carry multiple components, such as a targeting ligand, an imaging agent, and a therapeutic payload, all on a single molecular scaffold.

    The synthesis of such probes often relies on orthogonal protection strategies, where different protecting groups can be removed under distinct conditions, allowing for the stepwise and site-specific attachment of various molecules. For example, the Fmoc/Dde strategy has been successfully used to create fluorescently-labeled peptides and other multi-functional probes. sigmaaldrich.com The development of these sophisticated molecular tools is essential for advancing our understanding of complex biological processes and for creating next-generation diagnostics and therapeutics.

    Expanding the Chemical Space for Biological Research

    The use of non-proteinogenic amino acids like this compound significantly expands the chemical diversity available for creating novel peptides and proteins with unique properties. By moving beyond the 20 standard proteinogenic amino acids, researchers can design molecules with enhanced stability against enzymatic degradation, improved pharmacokinetic profiles, and novel biological activities. mdpi.com

    The incorporation of these unnatural amino acids is a key strategy in the development of new peptide-based drugs and research tools. chemimpex.com For example, replacing natural amino acids with diaminobutyric acid derivatives in antimicrobial peptides can lead to analogs with potent activity and better selectivity. mdpi.com

    The ability to synthesize complex and diverse peptide libraries using these building blocks is also a powerful tool for drug discovery and for studying protein-protein interactions. chemimpex.comchemimpex.com As synthetic methodologies continue to improve, the possibilities for creating novel and highly functionalized biomolecules using building blocks like this compound will continue to grow, driving innovation in biological and biomedical research.

    Creation of Bioconjugates for Drug Delivery Systems

    The development of advanced drug delivery systems (DDS) often involves the use of peptide-based bioconjugates designed to improve the therapeutic efficacy and targeting of pharmaceutical agents. These systems can be engineered to respond to specific biological cues for controlled release. Amino acid derivatives are fundamental building blocks in the solid-phase peptide synthesis (SPPS) used to create these peptide carriers.

    A comprehensive search of scientific literature and chemical databases did not yield specific research findings or detailed examples of This compound being utilized in the creation of bioconjugates for drug delivery systems. The symmetrical, non-orthogonal nature of its two Fmoc protecting groups makes it less suitable for the complex, site-specific modifications often required in the design of advanced drug delivery vehicles, for which orthogonally protected amino acids are typically employed.

    Table 1: Research Findings on this compound in Drug Delivery

    Research Area Application of this compound Findings
    Peptide-Drug Conjugates Not reported in available literature No data available
    Micelle/Nanoparticle Formulation Not reported in available literature No data available

    Tailored Biomaterials for Tissue Engineering

    Tissue engineering aims to develop biological substitutes that restore, maintain, or improve tissue function. Peptide-based biomaterials, such as hydrogels and scaffolds, are of significant interest due to their biocompatibility and tunable properties. The incorporation of specific amino acid derivatives into these materials can introduce bio-functional motifs that promote cell adhesion, proliferation, and differentiation.

    Despite the importance of functionalized amino acids in this field, there is no specific information available in published research that details the application of This compound for creating tailored biomaterials for tissue engineering. The synthesis of such biomaterials often requires precise control over the placement of functional groups, a task better suited to orthogonally protected building blocks that allow for selective deprotection and conjugation steps.

    Table 2: Research Findings on this compound in Tissue Engineering

    Biomaterial Type Use of this compound Research Outcome
    Peptide Hydrogels Not reported in available literature No data available
    Functionalized Scaffolds Not reported in available literature No data available

    Based on the performed searches, detailed analytical and characterization data for the specific chemical compound this compound (Nα-Fmoc-Nγ-Fmoc-L-diaminobutyric acid) is not available in the public domain.

    While the compound is listed in chemical catalogs with a CAS Number of 201473-83-8 and a molecular weight of 562.62 g/mol , the specific research findings and data points required to populate the requested sections on analytical methodologies could not be retrieved. sigmaaldrich.comguidechem.comsigmaaldrich.comguidechem.com

    Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article strictly adhering to the provided outline for NMR, Mass Spectrometry, Circular Dichroism, HPLC, and TLC as the foundational data is absent from the available resources.

    Analytical and Characterization Methodologies

    Advanced Analytical Approaches in Peptide Research

    The synthesis of complex peptides, particularly those involving non-standard amino acids like Fmoc-Dab(Fmoc)-OH, necessitates sophisticated analytical methodologies to ensure the fidelity of the final product. These techniques are crucial for both high-throughput applications and for detailed monitoring of the synthesis process itself.

    High-Throughput Screening of Peptide Libraries

    The use of di-functionalized amino acids such as this compound is instrumental in the generation of diverse peptide libraries, including cyclic and branched structures, for high-throughput screening (HTS). sigmaaldrich.comsigmaaldrich.comcreative-peptides.com HTS allows for the rapid assessment of large numbers of compounds against a biological target. nih.govconicet.gov.ar One-bead-one-compound (OBOC) libraries are a powerful tool in this field, where each resin bead contains a unique peptide sequence. nih.govconicet.gov.ar

    The general workflow for screening these libraries involves several key steps:

    Library Synthesis : Peptide libraries are often synthesized on a solid support using a split-and-pool method to create vast chemical diversity. nih.govnih.gov For creating branched or cyclic peptides, orthogonally protected amino acids are essential. sigmaaldrich.com For instance, a building block like Fmoc-Dab(Mtt)-OH allows for selective deprotection of the side chain to create a branch point. sigmaaldrich.comscientificlabs.co.uk

    Screening : The library is incubated with a labeled biological target (e.g., a fluorescently tagged protein). nih.govconicet.gov.ar Beads that bind the target are identified and isolated. conicet.gov.ar

    Hit Identification : The structure of the peptide on the "hit" beads is determined, often by mass spectrometry. nih.govnih.gov Techniques like partial Edman degradation followed by MALDI-TOF MS can be used to sequence the peptide directly from the bead. nih.gov

    The data table below outlines the types of peptide libraries where derivatives of diaminobutyric acid are employed and the screening methods used.

    Library TypeBuilding Block ExampleScreening Target ExampleIdentification Method
    Cyclic PeptidesFmoc-Asp-OAll nih.govAntibacterial Assays nih.govMALDI-TOF MS nih.gov
    Branched PeptidesFmoc-Dab(Mtt)-OH sigmaaldrich.comProtein Domains (e.g., SH2) nih.govPartial Edman Degradation/MS nih.gov
    Linear PeptidesStandard Fmoc-amino acidsCalcineurin/NFAT Interaction nih.govMALDI-TOF MS nih.gov

    Monitoring of Deprotection and Coupling Efficiencies

    The successful synthesis of peptides using this compound relies on the precise and complete removal of the Fmoc protecting groups at both the α-amino and side-chain positions, as well as efficient coupling of subsequent amino acids. Various analytical methods are employed to monitor these critical steps in real-time or on-resin.

    Monitoring Fmoc Deprotection: The removal of the Fmoc group is typically achieved using a solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). wikipedia.org The completion of this reaction is crucial to avoid truncated or deleted peptide sequences. researchgate.netnih.gov

    UV-Vis Spectroscopy : The cleavage of the Fmoc group releases a dibenzofulvene (DBF)-piperidine adduct, which has a strong UV absorbance. wikipedia.orgresearchgate.net This property allows for the quantitative monitoring of the deprotection reaction by measuring the absorbance of the solution. wikipedia.orgresearchgate.net

    High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is a powerful technique to monitor the kinetics of Fmoc deprotection. researchgate.netnih.gov By analyzing aliquots of the reaction mixture over time, one can observe the disappearance of the Fmoc-protected species and the appearance of the deprotected product and the DBF adduct. researchgate.netnih.gov This provides a precise measure of reaction completion.

    Refractive Index (RI) : A novel process analytical tool (PAT) for monitoring SPPS is the use of refractive index. csic.es The RI of the reaction solution changes as the Fmoc group is cleaved and DBF is released, allowing for real-time, online monitoring of the deprotection endpoint. csic.es

    The following table summarizes the kinetics of Fmoc deprotection under different conditions, highlighting the efficiency of the process.

    Reagent ConcentrationTime for >99% DeprotectionAnalytical Method
    20% Piperidine in DMF< 2 minutes csic.esRefractive Index csic.es
    5% Piperidine in DMF~3 minutes researchgate.netRP-HPLC researchgate.net
    2% Piperidine in DMF> 5 minutes (incomplete) researchgate.netRP-HPLC researchgate.net

    Monitoring Coupling Efficiency: Ensuring that the incoming amino acid has completely coupled to the deprotected amine on the resin is critical for preventing deletion sequences. chempep.compeptide.com

    Kaiser Test : This is a widely used qualitative colorimetric test for the presence of primary amines on the resin. researchgate.netpeptide.com A positive result (intense blue color) indicates an incomplete coupling reaction, signaling the need for a recoupling step. peptide.com However, it is not reliable for secondary amines like proline or for the aniline (B41778) group of diaminobenzoic acid derivatives. peptide.comacs.org

    Chloranil Test : An alternative for secondary amines where the Kaiser test is not effective. peptide.com

    HPLC and Mass Spectrometry (MS) : After cleaving a small sample of the peptide from the resin, HPLC and MS can be used to quantify the extent of coupling and identify any side products or unreacted starting materials. rsc.org This provides the most detailed and quantitative assessment of coupling efficiency.

    The choice of coupling reagents, such as HBTU, HATU, or DIC, can significantly impact the efficiency, especially for sterically hindered couplings. chempep.commdpi.com Monitoring these reactions ensures the synthesis of the target peptide with high purity.

    Future Directions and Emerging Research Avenues

    Integration into Automated Peptide Synthesis Platforms

    Automated peptide synthesis has become the standard for producing peptides efficiently and reliably. altabioscience.com The integration of specialized building blocks like Fmoc-Dab(Fmoc)-OH and its orthogonally protected variants into these automated platforms is a critical area of ongoing research. While standard Fmoc-amino acids are routinely used, derivatives with unique properties can present challenges.

    For instance, research has shown that the commercially available building block Fmoc-Dab(Mtt)-OH can exhibit poor coupling efficiency during SPPS. rsc.orgnih.gov Studies have revealed that this is due to a rapid lactamization side reaction that can occur under various standard coupling conditions. rsc.orghkbu.edu.hk This finding has spurred investigations into optimized protocols for its use in automated synthesizers. Research has demonstrated that complete incorporation can be achieved by using specific coupling reagents, such as 3-(diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT), and employing a protocol that avoids pre-incubation steps which can promote the unwanted side reaction. rsc.orghkbu.edu.hk

    Future work will focus on:

    Developing optimized coupling cycles and reagent combinations for a wider range of orthogonally protected Dab derivatives to minimize side reactions and maximize yield.

    Designing novel linkers and resin supports that improve the synthetic efficiency of peptides containing these building blocks.

    Creating advanced software protocols for automated synthesizers that can intelligently adjust reaction conditions based on the specific properties of challenging amino acids like Fmoc-Dab(Mtt)-OH.

    These advancements are crucial for making the synthesis of highly complex, modified peptides containing Dab residues a routine and high-fidelity process.

    Application in De Novo Design of Functional Peptides and Peptidomimetics

    De novo design involves the creation of entirely new peptide sequences with novel structures and functions not found in nature. plos.org this compound and its orthogonally protected analogues are exceptionally well-suited for this purpose. The γ-amino group of the Dab side chain provides a unique branching point for creating complex molecular architectures.

    By selectively deprotecting the Dab side chain while the peptide remains attached to the solid support, researchers can initiate the synthesis of a second peptide chain, leading to branched or dendritic peptides (dendrimers). This strategy allows for the multivalent presentation of bioactive motifs, which can dramatically increase binding avidity to a target. Alternatively, the side chain can be used to cyclize the peptide, either head-to-tail, side-chain-to-side-chain, or head-to-side-chain. Cyclization is a widely used strategy to improve peptide stability and conformational rigidity, often leading to enhanced biological activity.

    Emerging research avenues include:

    Designing branched peptides where one branch serves as a targeting moiety and another carries a therapeutic payload.

    Creating libraries of cyclic peptides using Dab as a flexible cyclization point to screen for potent enzyme inhibitors or receptor antagonists.

    Using this compound to synthesize peptide-based scaffolds for catalysis or material science applications, where the defined spatial arrangement of functional groups is critical.

    Advanced Bioconjugation Chemistries for Therapeutic and Diagnostic Applications

    Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a single hybrid. The side chain of diaminobutyric acid is an ideal handle for site-specific bioconjugation. By incorporating an orthogonally protected Dab derivative, such as Fmoc-Dab(ivDde)-OH or Fmoc-Dab(Alloc)-OH, into a peptide sequence, the side-chain amine can be selectively unmasked at the desired stage of the synthesis.

    This exposed primary amine serves as a nucleophilic target for conjugation with a wide array of molecules, including:

    Fluorophores and Imaging Agents: For creating diagnostic probes to visualize biological processes.

    Polyethylene (B3416737) Glycol (PEG): A process known as PEGylation, which can improve the solubility and circulation half-life of therapeutic peptides.

    Cytotoxic Drugs: To create targeted peptide-drug conjugates (PDCs) that deliver a potent therapeutic directly to diseased cells, such as cancer cells.

    Targeting Ligands: To enhance the accumulation of the peptide at specific tissues or cell types.

    Future research is focused on developing more efficient and chemoselective ligation chemistries that can be performed under mild, biocompatible conditions. This includes exploring bioorthogonal reactions that proceed with high specificity in the presence of other functional groups, allowing for the precise construction of sophisticated peptide-based therapeutics and diagnostics with enhanced efficacy and reduced side effects.

    Q & A

    Q. What is the structural configuration of Fmoc-Dab(Fmoc)-OH, and how does its dual Fmoc protection influence peptide synthesis?

    this compound is a diaminobutyric acid (Dab) derivative with two Fmoc (9-fluorenylmethyloxycarbonyl) groups protecting its α- and side-chain amino groups. This dual protection enables orthogonal synthesis strategies, allowing sequential deprotection for site-specific modifications during solid-phase peptide synthesis (SPPS). The steric hindrance from the bulky Fmoc groups may require optimized coupling conditions, such as extended reaction times or elevated temperatures, to ensure efficient incorporation .

    Q. What standard protocols are recommended for incorporating this compound into peptide chains?

    A typical SPPS protocol involves:

    • Deprotection : Use 20% piperidine in DMF to remove the N-terminal Fmoc group from the resin-bound peptide.
    • Coupling : Activate this compound with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF (2–4 equivalents, 1–2 hours).
    • Orthogonal deprotection : The side-chain Fmoc group can be selectively removed with piperidine while retaining the backbone Fmoc, enabling further modifications (e.g., branching or conjugation) .

    Q. How should this compound be stored to maintain stability?

    Store the compound at 4°C in a desiccator to prevent moisture absorption and degradation. Prolonged exposure to light or acidic/basic conditions should be avoided to minimize premature deprotection or lactamization .

    Advanced Research Questions

    Q. How can researchers mitigate lactamization of this compound during SPPS?

    Lactamization (intramolecular cyclization) is a common issue due to the proximity of the α-amino and carboxyl groups after Fmoc removal. To prevent this:

    • Use DEPBT as a coupling reagent instead of HBTU or DIC, as it minimizes lactam formation by stabilizing the activated intermediate .
    • Avoid pre-incubation of the amino acid with activators.
    • Implement low-temperature coupling (0–4°C) to slow down cyclization kinetics .

    Q. What analytical methods are effective for verifying the successful incorporation of this compound in complex peptides?

    • LC-MS : Monitor coupling efficiency by analyzing truncated sequences after each synthesis cycle.
    • MALDI-TOF : Confirm molecular weight matches the expected mass, especially after orthogonal deprotection steps.
    • FTIR and CD Spectroscopy : Assess secondary structural changes (e.g., β-sheet formation) induced by Dab’s conformational constraints .

    Q. How does this compound compare to other orthogonally protected Dab derivatives (e.g., Fmoc-Dab(ivDde)-OH) in branched peptide synthesis?

    Unlike ivDde-protected derivatives (removed with hydrazine), the dual Fmoc groups in this compound require sequential piperidine treatment, which may limit compatibility with acid-sensitive residues. However, this compound offers superior stability under standard SPPS conditions, reducing side reactions during prolonged syntheses .

    Q. What are the implications of steric hindrance in this compound for synthesizing densely functionalized peptides?

    The dual Fmoc groups increase steric bulk, which can:

    • Reduce coupling efficiency in sterically congested sequences (e.g., Pro-rich regions).
    • Require double coupling or microwave-assisted synthesis to improve yields.
    • Enhance resistance to aggregation in hydrophobic segments, as shown in studies with Fmoc-dipeptide self-assemblies .

    Methodological Considerations

    Q. How can researchers design experiments to troubleshoot low yields when using this compound?

    • Stepwise analysis : Perform Kaiser tests after each coupling to identify incomplete reactions.
    • Alternative reagents : Test activators like PyBOP or COMU for improved kinetics.
    • Side-chain monitoring : Use UV-vis spectroscopy (λ = 301 nm) to track Fmoc deprotection efficiency .

    Q. What strategies enable selective modification of the side-chain Fmoc group in this compound?

    After backbone Fmoc removal, treat the resin with 20% piperidine in DMF (2 × 5 minutes) to cleave the side-chain Fmoc. Subsequent coupling of functional groups (e.g., fluorescent tags or PEG linkers) can proceed without disturbing the peptide backbone .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.